2-azido-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one
Overview
Description
2-azido-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H12F2N4O and its molecular weight is 230.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organophosphorus Azoles and Pyrrole-Based Compounds
Stereochemical Structure and Spectroscopy
Organophosphorus azoles and related compounds are studied for their stereochemical structures using NMR spectroscopy and quantum chemistry. These studies are crucial for understanding the molecular configurations and chemical behaviors of organophosphorus compounds, which are important in drug design and materials science (Larina, 2023).
Bioactive Pyrrole-based Compounds
Pyrrole and its derivatives are explored for their bioactive properties, including anticancer, antimicrobial, and antiviral activities. The pyrrole ring serves as a pharmacophore in many drugs, underscoring its importance in medicinal chemistry (Petri et al., 2020).
Azide Chemistry and Synthetic Applications
- Microwave-Assisted Synthesis: Microwave-assisted synthesis provides a method for preparing azaheterocyclic systems, such as pyrrole and azides, efficiently. This approach enhances reaction rates, yields, and product purity, showcasing the utility of microwave irradiation in organic synthesis (Sakhuja et al., 2012).
Pyrrolidine and Pyrrolopyridines in Drug Discovery
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a saturated five-membered ring containing nitrogen, is a versatile scaffold in drug discovery. It allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry and three-dimensional profile of molecules, influencing their biological activity (Petri et al., 2021).
Pyrrolopyridines Derivatives
Pyrrolopyridines, known for their kinase inhibitory activity, serve as potent agents in cancer therapy and other diseases. This class of compounds, which mimic the ATP molecule's purine ring, illustrates the critical role of structure-activity relationship studies in medicinal chemistry (El-Gamal et al., 2017).
Properties
IUPAC Name |
2-azido-1-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N4O/c10-9(11)2-1-6-4-15(5-7(6)9)8(16)3-13-14-12/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEPWQXJXGSQGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C(=O)CN=[N+]=[N-])(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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